N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of quinolin-8-yloxy acetic acid derivatives with methoxycarbonylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy acetic acid derivatives, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to bind to various biological macromolecules, influencing their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yloxy-acetic acid ethyl ester: Similar in structure but with an ethyl ester group instead of the methoxycarbonyl group.
Quinolin-8-yloxy-substituted zinc(II) phthalocyanines: Used in photodynamic therapy and have similar quinoline-based structures.
Uniqueness
N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88757-17-9 |
---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] methyl carbonate |
InChI |
InChI=1S/C13H13N3O4/c1-18-13(17)20-16-11(14)8-19-10-6-2-4-9-5-3-7-15-12(9)10/h2-7H,8H2,1H3,(H2,14,16) |
InChI Key |
RSQBUGVFEVWQJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.